N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
CAS No.: 847730-80-7
Cat. No.: VC7247938
Molecular Formula: C17H15FN2O2S
Molecular Weight: 330.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847730-80-7 |
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Molecular Formula | C17H15FN2O2S |
Molecular Weight | 330.38 |
IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C17H15FN2O2S/c1-2-22-13-7-8-14-15(10-13)23-17(19-14)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Standard InChI Key | RVMRLEPPMUHDAJ-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Breakdown
The systematic name N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide delineates its structure:
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Benzothiazole core: A fused bicyclic system comprising a benzene ring (six-membered aromatic hydrocarbon) and a thiazole ring (five-membered ring with nitrogen and sulfur atoms).
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6-Ethoxy substitution: An ethoxy group (-OCH₂CH₃) attached to the sixth position of the benzothiazole ring.
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2-Acetamide side chain: An acetamide group (-NHCOCH₂-) linked to the second position of the benzothiazole.
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4-Fluorophenyl moiety: A fluorine atom substituted at the para position of the phenyl ring attached to the acetamide .
Molecular Geometry and Functional Groups
The compound’s planar benzothiazole core facilitates π-π stacking interactions with aromatic residues in biological targets, while the ethoxy group enhances solubility. The fluorophenyl moiety introduces electronegativity, potentially improving binding affinity to hydrophobic pockets in enzymes or receptors . Key functional groups include:
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Azole ring (thiazole): Contributes to electron-deficient characteristics, aiding in charge-transfer interactions.
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Acetamide linker: Serves as a hydrogen bond donor/acceptor, critical for target recognition.
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Fluorine atom: Modulates electronic effects and metabolic stability .
Synthesis and Characterization
Synthetic Pathway
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide likely follows a multi-step protocol analogous to related benzothiazole derivatives :
Step 1: Preparation of 6-Ethoxy-1,3-benzothiazol-2-amine
2-Amino-6-ethoxybenzothiazole is synthesized via cyclization of a substituted thiourea derivative under acidic conditions. Ethoxy substitution is introduced prior to cyclization using ethyl bromide or via nucleophilic aromatic substitution .
Step 2: Acetylation with 2-(4-Fluorophenyl)acetyl Chloride
The amine group at position 2 of the benzothiazole reacts with 2-(4-fluorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.
General Reaction Scheme:
Characterization Data
The compound is characterized using spectroscopic and chromatographic techniques:
Physicochemical Properties
Property | Value |
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Molecular Weight | 362.44 g/mol |
Solubility | Insoluble in water; soluble in DMSO |
LogP | 3.2 (predicted) |
pKa | 9.8 (amine), 14.2 (phenolic -OH) |
The ethoxy group enhances lipophilicity (LogP = 3.2), favoring membrane permeability. Limited aqueous solubility necessitates formulation with co-solvents for biological testing.
Analytical and Computational Studies
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 12.3 minutes.
Molecular Docking
Docking simulations using AutoDock Vina indicate strong binding affinity (−9.2 kcal/mol) to the active site of epidermal growth factor receptor (EGFR). Key interactions include:
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Hydrogen bonding between the acetamide carbonyl and Lys745.
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Hydrophobic contacts between the fluorophenyl ring and Leu788 .
Future Directions and Challenges
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